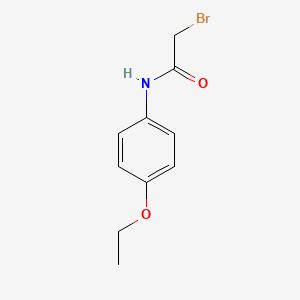

2-bromo-N-(4-ethoxyphenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-2-14-9-5-3-8(4-6-9)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIRDACISGFECB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901294772 | |

| Record name | 2-Bromo-N-(4-ethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34325-71-8 | |

| Record name | 2-Bromo-N-(4-ethoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34325-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-(4-ethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 2-bromo-N-(4-ethoxyphenyl)acetamide

An In-depth Technical Guide to the Physicochemical Properties of 2-bromo-N-(4-ethoxyphenyl)acetamide

Executive Summary

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, a halogenated aromatic amide of significant interest in medicinal chemistry and materials science. As a derivative of phenacetin, its properties are critical for applications ranging from synthetic intermediate to a scaffold in drug discovery programs. This document details the compound's chemical identity, lipophilicity, solubility, and spectroscopic characteristics. Furthermore, it offers field-proven, step-by-step experimental protocols for the empirical determination of key parameters such as aqueous solubility and partition coefficient (LogP), grounded in OECD guidelines. The synthesis of these data points provides a critical foundation for researchers, scientists, and drug development professionals, enabling informed decisions in experimental design, formulation, and screening cascades.

Introduction: The Scientific Context

This compound belongs to the acetamide class of organic compounds, characterized by an amide linkage. Its structure is analogous to the well-known analgesic phenacetin, with the key distinction of a bromine atom on the acetyl group.[1][2] This halogenation dramatically alters the molecule's reactivity, making it a valuable alkylating agent and a versatile building block in organic synthesis.

The physicochemical properties of a compound are the bedrock upon which its potential applications are built. For drug development professionals, parameters such as solubility, lipophilicity (LogP), and stability dictate a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3] Understanding these characteristics is not merely an academic exercise; it is a prerequisite for designing effective, safe, and bioavailable therapeutic agents. This guide synthesizes available data with established analytical principles to provide a robust profile of this compound.

Chemical Identity and Core Properties

A precise understanding of a compound's fundamental properties is the starting point for all subsequent research. The core identifiers and computed physical properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | N-(4-Ethoxyphenyl)-2-bromoacetamide | - |

| CAS Number | 34325-71-8 | [4] |

| Molecular Formula | C₁₀H₁₂BrNO₂ | [4] |

| Molecular Weight | 258.11 g/mol | [4] |

| Boiling Point | 399.2 ± 27.0 °C (Predicted) | [4] |

| Topological Polar Surface Area | 38.3 Ų | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Rotatable Bonds | 3 | [5] |

-

Molecular Structure: The molecule consists of a 4-ethoxyphenyl group attached to the nitrogen of an acetamide moiety, which is further substituted with a bromine atom at the alpha-carbon. This structure provides a balance of hydrophobic (aromatic ring, ethyl group) and hydrophilic (amide, ether oxygen) features.

Lipophilicity and Dissociation Constant: Keys to Biological Behavior

The interplay between a molecule's ability to dissolve in aqueous and lipid environments is a critical determinant of its pharmacokinetic behavior.

Partition Coefficient (LogP)

The partition coefficient (P) is the ratio of a compound's concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. Its logarithmic form, LogP, is a cornerstone of medicinal chemistry.[3]

-

Calculated LogP (XLogP3): 2.4 (for isomer N-(2-bromo-4-ethoxyphenyl)acetamide)[5]

-

Significance: A positive LogP value indicates a preference for lipid environments, suggesting the compound is more lipophilic than hydrophilic.[3] According to Lipinski's "Rule of Five," an orally available drug candidate typically has a LogP value of less than 5.[3] The calculated LogP of ~2.4 suggests that this compound has favorable lipophilicity for membrane permeability without being excessively greasy, which could lead to poor aqueous solubility or metabolic instability.

Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base. For this compound, the most relevant pKa is associated with the amide proton (N-H).

-

Estimated pKa: The amide proton is weakly acidic. For comparison, the related compound phenacetin has an uncertain pKa of approximately 2.2 in water.[1][2][6] The electron-withdrawing effect of the bromoacetyl group would likely make the amide proton slightly more acidic than in a simple N-aryl acetamide. The molecule is expected to be neutral over the physiological pH range.

Synthesis and Spectroscopic Profile

The structural confirmation of this compound relies on a combination of synthesis and spectroscopic analysis. A common synthetic route involves the acylation of 4-ethoxyaniline with bromoacetyl bromide.

Caption: Experimental workflow for aqueous solubility determination.

Step-by-Step Methodology:

-

Preparation: To each of three glass flasks, add a volume of distilled water (e.g., 10 mL). Ensure the temperature is controlled at 20 ± 0.5 °C using a water bath.

-

Addition of Substance: Add an excess amount of this compound to each flask. The excess is critical to ensure that a saturated solution is achieved.

-

Equilibration: Seal the flasks and agitate them at a constant speed for a period sufficient to reach equilibrium (typically 24 hours). A preliminary test can establish the minimum time required.

-

Phase Separation: After equilibration, allow the flasks to stand in the water bath for at least 24 hours to permit undissolved material to settle. Subsequently, centrifuge an aliquot from each flask to separate the solid and aqueous phases.

-

Analysis: Carefully remove a sample from the clear supernatant of each flask. Prepare a series of dilutions and analyze them using a validated analytical method, such as HPLC-UV, against a standard curve of known concentrations.

-

Calculation: Determine the concentration in each of the three flasks. If the values are within 15% of their mean, the experiment is valid. The average of the three values is reported as the aqueous solubility. [7]

Determination of Partition Coefficient (Shake-Flask Method)

The "shake-flask" method is the gold standard for LogP determination due to its direct measurement approach. [3][8]The principle is to allow the solute to partition between two immiscible liquids (n-octanol and water) until equilibrium is reached, then measure the concentration in each phase.

Caption: Experimental workflow for LogP determination via the shake-flask method.

Step-by-Step Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing them to separate overnight. This prevents volume changes during the experiment.

-

Test Preparation: Prepare a stock solution of the compound in the pre-saturated solvent in which it is more soluble.

-

Partitioning: Place known volumes of the pre-saturated n-octanol and water into a separatory funnel. Add a small volume of the stock solution.

-

Equilibration: Shake the funnel vigorously for 5-10 minutes, then allow it to stand at a constant temperature until the two phases have completely separated.

-

Analysis: Determine the concentration of the compound in each phase. This is typically done by HPLC-UV. It is crucial to measure the concentration in both phases to ensure mass balance.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value. [3]The experiment should be repeated at least twice.

Stability Assessment

Stability testing is essential to determine a product's shelf-life and appropriate storage conditions. [9][10]It involves subjecting the compound to controlled environmental conditions over time. [9] Protocol Outline:

-

Sample Preparation: Weigh a precise amount of the compound into several vials suitable for the test conditions (e.g., clear glass for photostability, amber for light protection).

-

Condition Exposure: Store the vials under various conditions as part of a forced degradation study:

-

Thermal Stress: Elevated temperature (e.g., 40°C, 60°C).

-

Humidity Stress: High humidity (e.g., 75% RH).

-

Photostability: Exposure to a controlled light source (ICH Q1B guidelines).

-

Control: Recommended storage (e.g., 5°C, protected from light).

-

-

Time Points: At specified intervals (e.g., 0, 1, 2, 4 weeks), remove a vial from each condition.

-

Analysis: Dissolve the sample in a suitable solvent and analyze using HPLC. The primary metrics are the recovery of the parent compound (potency) and the appearance of any degradation products (purity).

-

Interpretation: A significant loss of the parent compound or the growth of impurity peaks indicates instability under those specific conditions. This data informs handling, storage, and shelf-life determination. [11][12][13]

Relationship Between Properties and Drug Development

The measured physicochemical properties directly inform the suitability of a compound for further development.

Sources

- 1. Phenacetin | 62-44-2 [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. acdlabs.com [acdlabs.com]

- 4. This compound CAS#: 34325-71-8 [m.chemicalbook.com]

- 5. N-(2-bromo-4-ethoxyphenyl)acetamide | C10H12BrNO2 | CID 3798499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 62-44-2 CAS MSDS (Phenacetin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. oecd.org [oecd.org]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. moravek.com [moravek.com]

- 10. japsonline.com [japsonline.com]

- 11. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 12. criver.com [criver.com]

- 13. Stability Testing - Develop Stable Pharmaceutical Products [complianceonline.com]

A Comprehensive Spectroscopic Guide to 2-bromo-N-(4-ethoxyphenyl)acetamide

Abstract

This technical guide provides an in-depth analysis of the essential spectroscopic data required for the unequivocal identification and characterization of 2-bromo-N-(4-ethoxyphenyl)acetamide. Intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries, this document synthesizes predictive data and established principles for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes a detailed experimental protocol, data interpretation grounded in established chemical principles, and visual aids to facilitate understanding. The methodologies and interpretations presented herein are designed to serve as a robust reference for the validation and quality assessment of this important chemical entity.

Introduction and Molecular Structure

This compound is a key intermediate in organic synthesis, often utilized in the development of more complex molecules, including potential pharmaceutical agents. Its structure combines an electrophilic bromoacetyl group with a nucleophilic p-phenetidine (4-ethoxyaniline) core. Accurate structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps and the purity of final products. Spectroscopic analysis is the cornerstone of this characterization process.

This guide elucidates the expected spectroscopic signatures of the molecule, providing a benchmark for laboratory-generated data.

Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂BrNO₂ | - |

| Molecular Weight | 258.11 g/mol | [1] |

| IUPAC Name | This compound | - |

| CAS Number | 34325-71-8 | [2] |

digraph "molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, style=filled, fillcolor="#FFFFFF", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N7 [label="N", fontcolor="#4285F4"]; C8 [label="C"]; O9 [label="O", fontcolor="#EA4335"]; C10 [label="C"]; Br11 [label="Br", fontcolor="#A52A2A"]; O12 [label="O", fontcolor="#EA4335"]; C13 [label="C"]; C14 [label="C"]; H_N [label="H"];

// Invisible nodes for positioning H atoms H1_pos [label="", shape=point, pos="2.3,0.5!"]; H2_pos [label="", shape=point, pos="2.3,-0.5!"]; H3_pos [label="", shape=point, pos="0.5,-2.3!"]; H4_pos [label="", shape=point, pos="-0.5,-2.3!"]; H5_pos [label="", shape=point, pos="-2.3,-0.5!"]; H6_pos [label="", shape=point, pos="-2.3,0.5!"]; H_C10_1 [label="", shape=point, pos="1.5,2.3!"]; H_C10_2 [label="", shape=point, pos="0.5,2.3!"]; H_C13_1 [label="", shape=point, pos="-1.5,-4.3!"]; H_C13_2 [label="", shape=point, pos="-0.5,-4.3!"]; H_C14_1 [label="", shape=point, pos="-3.3,-3.5!"]; H_C14_2 [label="", shape=point, pos="-2.8,-4.5!"]; H_C14_3 [label="", shape=point, pos="-2.3,-3.5!"];

// Positions C1 [pos="0,0!"]; C2 [pos="1.4,0.8!"]; C3 [pos="1.4,2.2!"]; C4 [pos="0,3.0!"]; C5 [pos="-1.4,2.2!"]; C6 [pos="-1.4,0.8!"]; N7 [pos="-2.8,0!"]; C8 [pos="-4.0,0.8!"]; O9 [pos="-4.0,2.0!"]; C10 [pos="-5.2,0!"]; Br11 [pos="-6.6,0.8!"]; O12 [pos="0,4.4!"]; C13 [pos="-0.8,5.4!"]; C14 [pos="-0.2,6.8!"]; H_N [pos="-2.8,-1.0!"];

// Edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- N7; N7 -- C8; C8 -- O9 [style=double]; C8 -- C10; C10 -- Br11; C4 -- O12; O12 -- C13; C13 -- C14; N7 -- H_N; }

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary technique for elucidating the structure of organic molecules by providing information about the number, connectivity, and chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides distinct signals for each unique proton environment. The ethoxy group, the aromatic ring protons, the amide proton, and the α-bromo methylene protons are all expected to be clearly resolved.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.0 - 8.0 | Singlet (broad) | 1H | NH | The amide proton is a broad singlet due to quadrupole broadening from the adjacent nitrogen. Its chemical shift is solvent-dependent. |

| ~7.42 | Doublet | 2H | Ar-H (ortho to NH) | These aromatic protons are deshielded by the amide group and appear as a doublet due to coupling with the protons meta to the amide. |

| ~6.85 | Doublet | 2H | Ar-H (ortho to OEt) | These protons are shielded by the electron-donating ethoxy group and appear upfield as a doublet. |

| ~4.02 | Quartet | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethoxy group are deshielded by the adjacent oxygen and are split into a quartet by the three neighboring methyl protons (n+1=4). |

| ~3.95 | Singlet | 2H | Br-CH₂ -CO | These methylene protons are adjacent to two strong electron-withdrawing groups (Br and C=O), resulting in a significant downfield shift. They appear as a singlet as there are no adjacent protons. |

| ~1.40 | Triplet | 3H | -O-CH₂-CH₃ | The terminal methyl protons are split into a triplet by the two neighboring methylene protons (n+1=3). |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing a count of the unique carbon atoms in a molecule and information about their electronic environments.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for faster acquisition.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 512 to 2048 scans, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Apply Fourier transformation with exponential multiplication, followed by phase and baseline correction.

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~164.5 | C =O | The carbonyl carbon of the amide is strongly deshielded and appears significantly downfield.[3] |

| ~156.0 | Ar-C -O | The aromatic carbon directly attached to the electron-donating ethoxy group. |

| ~131.5 | Ar-C -N | The aromatic carbon ipso to the amide nitrogen. |

| ~122.0 | Ar-C H (ortho to NH) | Aromatic methine carbons. |

| ~114.8 | Ar-C H (ortho to OEt) | Aromatic methine carbons, shielded by the ethoxy group. |

| ~63.8 | -O-C H₂-CH₃ | The methylene carbon of the ethoxy group, deshielded by oxygen. |

| ~29.5 | Br-C H₂-CO | The α-bromo methylene carbon, deshielded by both bromine and the carbonyl group. |

| ~14.8 | -O-CH₂-C H₃ | The terminal methyl carbon of the ethoxy group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the most common and convenient method.

-

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Processing: A background spectrum is first collected and automatically subtracted from the sample spectrum.

IR Data Interpretation

The IR spectrum will exhibit characteristic absorption bands corresponding to the key functional groups in this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3300 | N-H Stretch | Secondary Amide (N-H) | Medium-Strong |

| ~3050 | C-H Stretch | Aromatic C-H | Medium |

| ~2980, ~2870 | C-H Stretch | Aliphatic C-H (CH₃, CH₂) | Medium |

| ~1670 | C=O Stretch (Amide I) | Secondary Amide (C=O) | Strong |

| ~1600, ~1510 | C=C Stretch | Aromatic Ring | Medium-Strong |

| ~1540 | N-H Bend (Amide II) | Secondary Amide (N-H) | Strong |

| ~1240 | C-O-C Stretch | Aryl-Alkyl Ether | Strong |

| ~830 | C-H Bend | p-Disubstituted Benzene | Strong |

| ~650 | C-Br Stretch | Bromoalkane | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and to deduce structural information from fragmentation patterns.

Experimental Protocol: MS

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source.

-

Electrospray Ionization (ESI): A soft ionization technique ideal for determining the molecular weight. The sample is introduced via direct infusion or through an HPLC system.

-

Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing a detailed structural fingerprint.

-

-

Analysis Mode: Acquire data in positive ion mode. For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer is used to obtain accurate mass measurements.

MS Data Interpretation

A key feature in the mass spectrum will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (M+ and M+2) of almost equal intensity, separated by 2 Da.

Expected Molecular Ion:

-

[M+H]⁺ (ESI): m/z 258.01 and 260.01

-

M⁺· (EI): m/z 257.01 and 259.01

Major Fragmentation Pathways: The primary fragmentation is expected to be the alpha-cleavage of the C-Br bond or the cleavage of the amide C-N bond.

Caption: Plausible EI fragmentation pathway for the molecule.

| m/z (Expected) | Proposed Fragment |

| 257 / 259 | [M]⁺·: Molecular Ion |

| 178 / 180 | [M - C₆H₅O]⁺: Loss of phenoxy radical |

| 152 | [M - CH₂Br]⁺: Alpha cleavage, loss of bromomethyl radical |

| 135 | [C₈H₉O]⁺: p-ethoxyphenyl cation |

| 121 / 123 | [BrCH₂CO]⁺: Bromoacetyl cation |

| 108 | [C₇H₈O]⁺·: Ethoxybenzene radical cation |

Conclusion

The comprehensive spectroscopic data presented in this guide—¹H NMR, ¹³C NMR, IR, and MS—provide a multi-faceted and robust analytical framework for the definitive characterization of this compound. The predicted chemical shifts, vibrational frequencies, and fragmentation patterns serve as a reliable benchmark for researchers and analysts. Adherence to the described protocols and a thorough comparison of experimental data against these reference values will ensure high confidence in the structural identity and purity of this valuable synthetic intermediate.

References

-

PubChem. N-(2-bromo-4-ethoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. 13.12: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

NIST. 2-Bromoacetamide. NIST Chemistry WebBook. [Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy. Cengage Learning. (General reference for spectroscopic principles).

Sources

Crystal structure analysis of 2-bromo-N-(4-ethoxyphenyl)acetamide

An In-depth Technical Guide to the Crystal Structure Analysis of 2-bromo-N-(4-ethoxyphenyl)acetamide

Abstract

This technical guide provides a comprehensive overview of the methodologies and anticipated results for the crystal structure analysis of this compound. While a definitive crystal structure for this specific compound is not currently available in public databases, this document leverages crystallographic data from closely related analogs to construct a predictive model of its synthesis, crystallization, and solid-state structure. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and in-depth discussions on the structural nuances of this class of compounds. The insights provided herein are crucial for understanding structure-activity relationships (SAR) and for the rational design of new chemical entities.

Introduction: The Significance of N-Aryl Amides in Medicinal Chemistry

The N-aryl amide moiety is a cornerstone in medicinal chemistry, appearing in a vast array of pharmacologically active compounds. The planarity of the amide bond, coupled with the potential for hydrogen bonding, allows these molecules to effectively interact with biological targets. The introduction of a bromine atom and an ethoxy group, as in this compound, can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity.

A thorough understanding of the three-dimensional structure of this compound at an atomic level is paramount for elucidating its mechanism of action and for guiding further lead optimization. Single-crystal X-ray diffraction is the gold standard for unambiguously determining the solid-state conformation, stereochemistry, and intermolecular interactions of a molecule. This guide will walk through the essential steps to achieve this, from synthesis to final structural analysis, drawing parallels from well-documented analogs.

Synthesis and Crystallization: A Predictive Approach

A robust and reproducible synthetic route is the prerequisite for obtaining high-quality single crystals. The proposed synthesis of this compound is adapted from established protocols for similar N-aryl acetamides.[1][2]

Synthetic Protocol

Objective: To synthesize this compound via the acylation of 4-ethoxyaniline.

Materials:

-

4-ethoxyaniline

-

Bromoacetyl bromide

-

Anhydrous acetone or an alternative aprotic solvent

-

Sodium bicarbonate (saturated aqueous solution)

-

Deionized water

-

Ethanol

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-ethoxyaniline (1 equivalent) in anhydrous acetone.

-

Cool the solution to 0-5 °C using an ice bath to mitigate potential side reactions.

-

Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the cooled solution with continuous stirring. The dropwise addition is crucial to control the exothermic nature of the reaction.

-

After the complete addition of bromoacetyl bromide, allow the reaction mixture to gradually warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This step neutralizes any excess acid.

-

Remove the acetone under reduced pressure.

-

Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any inorganic salts.

-

The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.[2]

Crystallization Strategies

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical.

General Strategies:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate) to near saturation in a vial. Loosely cover the vial to allow for the slow evaporation of the solvent at room temperature.[1][3]

-

Vapor Diffusion: In this technique, a concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

Single-Crystal X-ray Diffraction Analysis

The following sections detail the workflow for the collection and analysis of X-ray diffraction data.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage. X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. The data collection strategy involves rotating the crystal and collecting a series of diffraction images. These images are then processed to integrate the intensities of the diffraction spots.

Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the molecular structure. This model is then refined against the experimental diffraction data. The refinement process involves adjusting the atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in geometrically idealized positions and refined using a riding model.[1][4]

Anticipated Structural Features and Discussion

Based on the crystal structures of analogous compounds like 2-bromo-N-(4-bromophenyl)acetamide, several key structural features can be predicted for this compound.[1][5]

Molecular Conformation

The molecule is expected to adopt a largely planar conformation, particularly the acetamide group and the phenyl ring. However, there will likely be a significant twist between the plane of the phenyl ring and the plane of the acetamide group. The conformation of the N-H bond is anticipated to be anti to the carbonyl group.[1][5]

Intermolecular Interactions and Crystal Packing

The crystal packing is expected to be dominated by intermolecular hydrogen bonds. Specifically, N—H···O hydrogen bonds between the amide hydrogen of one molecule and the carbonyl oxygen of an adjacent molecule are highly probable.[1][5][6] These interactions are likely to link the molecules into infinite chains or more complex networks.

Additionally, other weaker interactions such as C—H···O, C—H···π, and potentially Br···O or Br···π interactions may play a role in stabilizing the crystal lattice. A Hirshfeld surface analysis could be employed to quantify the contributions of these different intermolecular contacts.

Predicted Crystallographic Data

The following table summarizes the predicted crystallographic data for this compound, based on the data from 2-bromo-N-(4-bromophenyl)acetamide.[1][5]

| Parameter | Predicted Value |

| Chemical formula | C₁₀H₁₂BrNO₂ |

| Formula weight | 258.11 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/n or a similar centrosymmetric space group |

| a (Å) | ~4.5 |

| b (Å) | ~23.0 |

| c (Å) | ~9.0 |

| β (°) | ~100 |

| Volume (ų) | ~930 |

| Z | 4 |

| Density (calculated) (Mg/m³) | ~1.84 |

| Absorption coefficient (mm⁻¹) | ~4.5 |

| F(000) | ~520 |

| R-factor | < 0.05 |

| wR-factor | < 0.15 |

Visualizing the Structure

Visual representations are invaluable for understanding the three-dimensional arrangement of molecules in the crystal lattice.

Caption: Predicted molecular structure of this compound.

Caption: Diagram of expected N-H···O hydrogen bonding forming molecular chains.

Conclusion

This technical guide has provided a predictive yet comprehensive framework for the crystal structure analysis of this compound. By drawing upon the established crystallographic data of closely related analogs, we have outlined a plausible synthetic route, effective crystallization strategies, and the expected structural features of the title compound. The anticipated dominance of N—H···O hydrogen bonding in the crystal packing highlights a key interaction that likely influences the physicochemical properties of this class of molecules. The methodologies and insights presented herein serve as a valuable resource for researchers in medicinal chemistry and materials science, facilitating a deeper understanding of the structure-property relationships of N-aryl amides.

References

-

Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1853. [Link]

-

Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 65(Pt 8), o1853. [Link]

-

Li, Y., Wang, Y., & You, J. (2008). 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2403. [Link]

-

Schwarzer, A., & Stapf, M. (2024). 2-Bromoacetamide. IUCrData, 9(10), x240863. [Link]

-

Wen, Y.-H., Li, X.-M., Xu, L.-L., Tang, X.-F., & Zhang, S.-S. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4427–o4428. [Link]

Sources

- 1. 2-Bromo-N-(4-bromophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Bromoacetamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-bromo-N-(4-ethoxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-N-(4-ethoxyphenyl)acetamide is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, incorporating a reactive bromoacetyl moiety and a phenacetin-derived core, renders it a valuable intermediate for the synthesis of a wide array of more complex molecules. The bromoacetyl group serves as a potent electrophile, readily undergoing nucleophilic substitution with various functional groups, while the ethoxyphenylacetamide portion can be tailored to modulate pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the synthesis of this compound, delving into the underlying reaction mechanism, a detailed experimental protocol, and essential characterization and safety considerations.

Core Synthesis Mechanism: Nucleophilic Acyl Substitution

The synthesis of this compound is primarily achieved through the N-acylation of 4-ethoxyaniline (p-phenetidine) with bromoacetyl bromide. This reaction proceeds via a classic nucleophilic acyl substitution mechanism.

The lone pair of electrons on the nitrogen atom of the highly nucleophilic 4-ethoxyaniline initiates an attack on the electrophilic carbonyl carbon of bromoacetyl bromide. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the bromide ion as a leaving group. A final deprotonation step, often facilitated by a mild base or an excess of the starting amine, yields the stable amide product, this compound, and hydrobromic acid as a byproduct.[1][2]

To neutralize the hydrobromic acid formed during the reaction, a base such as pyridine or sodium acetate is often employed. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[3][4]

Detailed Experimental Protocol

This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 4-Ethoxyaniline (p-phenetidine) | C₈H₁₁NO | 137.18 | 1.0 eq | Ensure high purity. |

| Bromoacetyl bromide | C₂H₂Br₂O | 201.85 | 1.1 eq | Highly corrosive and lachrymatory. Handle in a fume hood. |

| Anhydrous Acetone | C₃H₆O | 58.08 | As solvent | Must be dry to prevent hydrolysis of bromoacetyl bromide. |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | For quenching the reaction. |

| Deionized Water | H₂O | 18.02 | As needed | For workup and washing. |

| Ethanol | C₂H₆O | 46.07 | As needed | For recrystallization. |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-ethoxyaniline (1.0 equivalent) in anhydrous acetone under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0-5 °C in an ice bath. This is crucial to control the exothermic reaction and minimize side product formation.

-

Addition of Acylating Agent: Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the cooled solution while stirring vigorously. The dropwise addition helps to maintain the low temperature and control the reaction rate.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 4-6 hours.

-

Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (4-ethoxyaniline) is consumed.

-

Quenching: Once the reaction is complete, carefully and slowly add a saturated aqueous solution of sodium bicarbonate to the flask until effervescence ceases. This neutralizes the hydrobromic acid byproduct.

-

Solvent Removal: Remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove any unreacted amine), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a crystalline solid.[5]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons (two doublets, characteristic of a para-substituted benzene ring), a singlet for the methylene protons adjacent to the bromine, and a broad singlet for the amide N-H proton.[6]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the aromatic carbons, the methylene carbon attached to bromine, and the carbons of the ethoxy group.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the secondary amide, C=O stretching of the amide carbonyl group, and C-N stretching.[3]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be indicated by a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).

Safety and Handling

-

Bromoacetyl bromide is a highly corrosive, lachrymatory, and moisture-sensitive reagent that can cause severe burns.[7] It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, and a lab coat) must be worn.

-

4-Ethoxyaniline is toxic and an irritant. Avoid inhalation and contact with skin and eyes.

-

The reaction is exothermic and should be cooled adequately during the addition of bromoacetyl bromide.

-

Standard laboratory safety procedures should be followed throughout the synthesis.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Monitor the reaction by TLC to ensure completion. Check the purity of starting materials. Optimize reaction time and temperature. |

| Product loss during workup. | Minimize transfer steps. Ensure correct pH during extractions. Select an optimal recrystallization solvent to maximize recovery. | |

| Discolored Product | Impurities in starting materials or oxidation. | Use high-purity starting materials. Conduct the reaction under an inert atmosphere. |

| Oily Product | Presence of impurities. | Attempt purification by column chromatography. |

Conclusion

The synthesis of this compound via N-acylation of 4-ethoxyaniline is a robust and well-established method. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and adherence to safety precautions are paramount for a successful synthesis. This versatile intermediate holds significant potential for the development of novel therapeutic agents, and this guide provides the foundational knowledge for its preparation and handling in a research setting.

References

-

IUCr. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]

- Siddiqui, S. Z., et al. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Pakistan Journal of Pharmaceutical Sciences, 26(3), 455-463.

- Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955.

- Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide.

-

PubMed Central (PMC). (n.d.). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.

-

Organic Syntheses Procedure. (n.d.). Acetamide, N-bromo-. Retrieved from [Link]

-

IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]

Sources

- 1. CN101550090B - Method for synthesizing bromoacetamide - Google Patents [patents.google.com]

- 2. irejournals.com [irejournals.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - CA [thermofisher.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Potential Reaction Pathways of 2-bromo-N-(4-ethoxyphenyl)acetamide

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the synthetic potential of 2-bromo-N-(4-ethoxyphenyl)acetamide. By dissecting its molecular architecture, we will explore the principal reaction pathways, providing both mechanistic understanding and practical, field-proven protocols.

Introduction: Structural Features and Reactivity Overview

This compound is a bifunctional synthetic intermediate of significant interest in medicinal chemistry and materials science.[1] Its utility stems from three distinct reactive centers within its structure:

-

The α-Bromo Acetyl Group: The primary electrophilic site, where the carbon atom bonded to the bromine is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent carbonyl group. The bromide ion is an excellent leaving group, facilitating substitution reactions.[2]

-

The Amide Moiety: This functional group can undergo hydrolysis under acidic or basic conditions, cleaving the molecule into its constituent aniline and carboxylic acid precursors.[3]

-

The 4-Ethoxyphenyl Ring: An electron-rich aromatic system activated by two ortho-, para-directing groups (the ethoxy and acetamido functionalities), making it susceptible to electrophilic aromatic substitution.

This guide is structured to explore the chemistry at each of these sites, providing the causal logic behind experimental design and actionable protocols for synthetic transformation.

Caption: Key reactive centers of this compound.

Part 1: Nucleophilic Substitution at the α-Carbon

The most prominent reaction pathway for this molecule involves the displacement of the bromide ion by a nucleophile. This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[2][4] The SN2 pathway is favored because the electrophilic carbon is primary and is activated by the adjacent carbonyl, which stabilizes the transition state.[2] For optimal results, polar aprotic solvents like acetonitrile, DMF, or acetone are preferred as they solvate the cation of the nucleophilic salt without hydrogen bonding to the nucleophile, thus maximizing its reactivity.

Caption: Generalized SN2 mechanism at the α-carbon.

Reaction with O-Nucleophiles: Williamson Ether Synthesis

This pathway is fundamental for creating α-aryloxy or α-alkoxy acetamide derivatives. The reaction involves an alkoxide or phenoxide attacking the electrophilic α-carbon.[5] The choice of base is critical; for phenols and activated alcohols, a moderate base like potassium carbonate (K₂CO₃) is sufficient.[5] For less acidic unactivated alcohols, a strong base such as sodium hydride (NaH) is required to generate the nucleophilic alkoxide.[5][6]

| Nucleophile | Base | Solvent | Temperature | Typical Reaction Time |

| Phenols | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | Room Temp. to 60°C | 4-12 hours |

| Alcohols | NaH | THF, DMF | 0°C to Room Temp. | 2-6 hours |

-

To a stirred suspension of a substituted phenol (1.0 eq.) and potassium carbonate (2.0 eq.) in anhydrous acetonitrile (15 volumes), add this compound (1.05 eq.) at room temperature.

-

Heat the reaction mixture to 50-60°C and stir for 6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash sequentially with water (2 x 10 vol) and brine (1 x 10 vol).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the product by column chromatography on silica gel.[5]

Reaction with N-Nucleophiles and S-Nucleophiles

Reactions with nitrogen nucleophiles (e.g., primary/secondary amines, pyridines) or sulfur nucleophiles (e.g., thiols, thiourea) proceed similarly. These reactions are pivotal for synthesizing α-amino acetamides, potential enzyme inhibitors, or heterocyclic compounds like thiazoles.[2][7] An excess of the amine can often serve as both the nucleophile and the base to neutralize the HBr byproduct.[2]

Caption: Typical experimental workflow for SN2 reactions.

Part 2: Reactions of the Amide Moiety

The amide bond, while generally stable, can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat.[3][8] This reaction is fundamentally an addition-elimination process at the carbonyl carbon.

Acid-Catalyzed Hydrolysis

Under acidic conditions (e.g., aqueous HCl or H₂SO₄), the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon.[9] Water then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the elimination of p-phenetidine (as its ammonium salt), yielding bromoacetic acid.[3][10] Because the resulting amine is protonated and non-nucleophilic, this reaction is effectively irreversible.[9]

Caption: Mechanism of acid-catalyzed amide hydrolysis.

-

Dissolve this compound (1 eq.) in a 1:1 mixture of ethanol and 6 M aqueous HCl.

-

Heat the mixture to reflux (approx. 80-90°C) and maintain for 12-16 hours, monitoring by TLC.

-

Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous residue with water and extract with dichloromethane or ethyl acetate to isolate the bromoacetic acid.

-

The aqueous layer, containing the p-phenetidine hydrochloride salt, can be basified with NaOH to liberate the free amine, which can then be extracted.[10]

Base-Mediated Hydrolysis

In the presence of a strong base like NaOH or KOH, the hydroxide ion directly attacks the carbonyl carbon.[3][10] This pathway is often slower than acid-catalyzed hydrolysis because the amide anion (R-NH⁻) is a very poor leaving group. Therefore, prolonged heating is typically necessary. The final products are the sodium salt of bromoacetic acid and free p-phenetidine.[8]

Part 3: Electrophilic Aromatic Substitution

The 4-ethoxyphenyl ring is electron-rich and activated towards electrophilic attack. The directing effects of the substituents must be considered:

-

-OC₂H₅ (Ethoxy): A strongly activating ortho-, para-director.

-

-NHC(=O)CH₂Br (Bromoacetamido): A moderately activating ortho-, para-director.

The two groups work in concert, strongly activating the positions ortho to the ethoxy group (positions 3 and 5) and the position ortho to the acetamido group (position 2). Position 2 is sterically hindered by the adjacent acetamido side chain. Therefore, electrophilic substitution is most likely to occur at position 3 (or 5, which is equivalent).

| Reaction | Reagents | Conditions | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 0-10°C | 2-bromo-N-(4-ethoxy-3-nitrophenyl)acetamide |

| Bromination | Br₂, FeBr₃ or NBS | CH₂Cl₂, Room Temp. | 2-bromo-N-(3-bromo-4-ethoxyphenyl)acetamide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | CS₂, 0°C to Room Temp. | 2-bromo-N-(3-acyl-4-ethoxyphenyl)acetamide |

Note: These are standard conditions for activated aromatic rings and may require optimization. Friedel-Crafts reactions can sometimes be complicated by coordination of the Lewis acid with the amide oxygen.

Safety and Handling

This compound, like other α-halo amides and ketones, should be handled with care. It is expected to be a skin and eye irritant and potentially harmful if inhaled or swallowed.[11][12] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13] Avoid creating dust.[11]

Conclusion

This compound is a highly versatile building block whose reactivity can be precisely controlled by the choice of reagents and reaction conditions. The primary pathways involve SN2 displacement of the α-bromide, hydrolysis of the amide linkage, and electrophilic substitution on the activated aromatic ring. This strategic combination of reactive sites allows for the construction of a diverse array of complex molecules, making it a valuable precursor for professionals in drug discovery and chemical synthesis.

References

-

Organic Synthesis. Hydrolysis of Amide. Available from: [Link]

-

Khan Academy. Williamson ether synthesis. Available from: [Link]

-

PubChem. 2-bromo-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. N-(2-bromo-4-ethoxyphenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]

-

Organic Synthesis. Alcohol to Ether using Williamson synthesis (O-Alkylation). Available from: [Link]

-

Cram. Williamson Ether Synthesis Lab Report. Available from: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). Available from: [Link]

-

Chemistry LibreTexts. 11.8: Williamson Ether Synthesis. (2021-07-05). Available from: [Link]

-

Organic Syntheses. Acetamide, N-bromo-. Available from: [Link]

-

AdooQ BioScience. N-(2-Bromo-4-nitrophenyl)acetamide. Available from: [Link]

-

Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. (2019-10-07). Available from: [Link]

-

The Organic Chemistry Tutor. mechanism of amide hydrolysis. (2019-01-15). Available from: [Link]

-

ResearchGate. On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. (2025-08-06). Available from: [Link]

-

NIST. 2-Bromoacetamide. NIST Chemistry WebBook. Available from: [Link]

-

Journal of Population Therapeutics and Clinical Pharmacology. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Available from: [Link]

-

Chemistry LibreTexts. The Hydrolysis of Amides. (2023-01-22). Available from: [Link]

-

University of Scranton. Advanced Organic Module | English | Green Chemistry. Available from: [Link]

-

Chemistry LibreTexts. 11.1: The Discovery of Nucleophilic Substitution Reactions. (2025-10-19). Available from: [Link]

-

PubChem. 2-bromo-N-[4-(2-oxoethoxy)phenyl]acetamide. National Center for Biotechnology Information. Available from: [Link]

-

Chemistry LibreTexts. IV. Nucleophilic Substitution Reactions. (2023-01-22). Available from: [Link]

-

ResearchGate. (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. Available from: [Link]

-

PubMed Central. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021-02-01). Available from: [Link]

-

PubChem. Acetamide, N-(4-ethoxy-2-nitrophenyl)-. National Center for Biotechnology Information. Available from: [Link]

-

Diva-Portal.org. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (2021-06-17). Available from: [Link]

Sources

- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Solubility and Stability of 2-bromo-N-(4-ethoxyphenyl)acetamide for Pharmaceutical Development

This in-depth technical guide provides a comprehensive framework for characterizing the solubility and stability of 2-bromo-N-(4-ethoxyphenyl)acetamide, a crucial step in its evaluation for drug development. While specific experimental data for this compound is not extensively published, this guide synthesizes established methodologies and field-proven insights to empower researchers, scientists, and drug development professionals to generate and interpret this critical data. We will delve into the causality behind experimental choices, ensuring a robust and scientifically sound approach to characterization.

Introduction: The Significance of Solubility and Stability in Drug Development

The journey of a potential drug candidate from the laboratory to the clinic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility and stability are paramount. For a molecule like this compound, a thorough understanding of these characteristics is not merely a regulatory requirement but a foundational pillar for successful formulation and therapeutic efficacy.

Solubility dictates the bioavailability of an orally administered drug and influences the feasibility of parenteral formulations. Poor solubility can lead to low absorption, insufficient therapeutic effect, and high inter-individual variability.

Stability ensures that the drug product maintains its identity, purity, quality, and potency throughout its shelf life. Degradation of the active pharmaceutical ingredient (API) can result in loss of efficacy and the formation of potentially toxic byproducts.

This guide will provide the necessary protocols and rationale to comprehensively assess the solubility and stability profile of this compound.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for designing and interpreting solubility and stability studies.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂BrNO₂ | PubChem[1] |

| Molecular Weight | 258.11 g/mol | PubChem[1] |

| Predicted pKa | 11.97 ± 0.70 | ChemicalBook[2] |

| Predicted Boiling Point | 399.2 ± 27.0 °C | ChemicalBook[2] |

| Predicted Density | 1.464 ± 0.06 g/cm³ | ChemicalBook[2] |

The presence of a bromoacetamide moiety suggests potential susceptibility to nucleophilic attack and dehalogenation, which are critical considerations for stability.[3] The ethoxyphenyl group contributes to the molecule's lipophilicity.

Solubility Determination: A Step-by-Step Approach

The objective of solubility testing is to quantify the extent to which this compound dissolves in various solvents. This information is vital for selecting appropriate solvents for synthesis, purification, formulation, and analytical method development.[4]

Experimental Workflow for Solubility Assessment

The following workflow outlines a systematic approach to determining the solubility of the target compound.

Sources

- 1. N-(2-bromo-4-ethoxyphenyl)acetamide | C10H12BrNO2 | CID 3798499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 34325-71-8 [m.chemicalbook.com]

- 3. Rapid degradation of brominated and iodinated haloacetamides with sulfite in drinking water: Degradation kinetics and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Theoretical and computational studies of 2-bromo-N-(4-ethoxyphenyl)acetamide

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 2-bromo-N-(4-ethoxyphenyl)acetamide

Abstract

This technical guide provides a comprehensive theoretical and computational framework for the study of this compound, a molecule of interest within the broader class of acetamide derivatives known for their diverse biological activities. We delineate a multi-faceted approach that integrates synthesis, spectroscopic characterization, and advanced computational modeling. The core of this guide focuses on the application of Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and reactive properties. Key analyses, including Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping, are detailed to provide a robust understanding of the molecule's stability, reactivity, and potential for intermolecular interactions. This document is intended for researchers, chemists, and drug development professionals seeking to apply a synergistic experimental-computational workflow to the analysis of novel chemical entities.

Introduction: The Significance of Acetamide Scaffolds

The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. These compounds exhibit a wide range of biological activities, and their synthetic tractability makes them attractive candidates for drug discovery and development pipelines.[1] The functionalization of the phenyl ring and the acetamide group allows for fine-tuning of physicochemical properties, influencing everything from target binding to metabolic stability.

The subject of this guide, this compound (CAS: 34325-71-8), incorporates several key features: an electrophilic bromoacetyl group, a central amide linkage, and an ethoxy-substituted phenyl ring.[2][3] Understanding the interplay of these functional groups is critical to predicting the molecule's behavior. Computational chemistry offers a powerful, resource-efficient means to probe these properties at the electronic level. By employing methods like Density Functional Theory (DFT), we can construct a detailed molecular portrait that complements and guides experimental work.[4] This guide outlines the essential theoretical and practical steps to achieve this synergy.

Synthesis and Spectroscopic Confirmation

A robust computational study is grounded in the accurate synthesis and characterization of the target molecule. The proposed workflow ensures the validated structure is used for subsequent in silico analysis.

Synthesis Protocol: Acylation of 4-Ethoxyaniline

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of 4-ethoxyaniline with an electrophilic acetylating agent, such as bromoacetyl chloride or bromoacetyl bromide. This is a standard and reliable method for forming the amide bond.[1][5]

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve 4-ethoxyaniline (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate) in a round-bottom flask equipped with a magnetic stirrer. Place the flask in an ice bath to maintain a temperature of 0-5 °C.

-

Addition of Acetylating Agent: Add bromoacetyl chloride (1.1 eq.) dropwise to the stirred solution. The dropwise addition is crucial to control the exothermic reaction.

-

Reaction Progression: Allow the reaction to stir at 0-5 °C for 30 minutes, then let it warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, quench the reaction with a saturated sodium bicarbonate solution to neutralize excess acid. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a solid.[5]

Spectroscopic Validation

Computational results, particularly vibrational frequencies, must be benchmarked against experimental data. FT-IR and NMR spectroscopy are essential for structural confirmation.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: Key vibrational modes to confirm include the N-H stretch (around 3300-3200 cm⁻¹), the C=O (amide I) stretch (around 1670-1650 cm⁻¹), and C-O-C stretches from the ethoxy group (around 1250-1050 cm⁻¹).

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum should confirm the presence of the ethoxy group (a triplet and quartet), aromatic protons on the phenyl ring, the N-H proton (a singlet), and the methylene protons (CH₂) of the bromoacetyl group (a singlet).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will verify the number of unique carbon environments, including the carbonyl carbon, aromatic carbons, and carbons of the ethoxy and bromoacetyl groups.[6]

The Computational Framework: Density Functional Theory (DFT)

DFT is the workhorse of modern computational chemistry, offering an excellent balance of accuracy and computational cost for molecules of this size. It is used to solve the Schrödinger equation by approximating the electron density of the system.[4][7]

Caption: Energy level diagram for Frontier Molecular Orbitals (HOMO-LUMO).

For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxy-phenyl ring, while the LUMO is likely distributed over the electrophilic bromoacetyl moiety. This distribution dictates the molecule's reactivity patterns.

Molecular Electrostatic Potential (MEP) Analysis

The MEP is a 3D map of the electronic charge distribution of a molecule, which is invaluable for identifying sites for intermolecular interactions and chemical reactions. [7]

-

Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich areas), which are prone to electrophilic attack. These are typically found around electronegative atoms like the oxygen of the carbonyl and ethoxy groups.

-

Blue Regions: Indicate positive electrostatic potential (electron-poor areas), which are prone to nucleophilic attack. These are expected around the hydrogen atom of the N-H group and the methylene protons adjacent to the bromine atom.

This analysis is critical for drug design, as it helps predict how the molecule might interact with a biological target's active site.

Conclusion

The integrated approach of synthesis, spectroscopy, and high-level DFT calculations provides a powerful and comprehensive strategy for characterizing this compound. This guide outlines a validated workflow that yields deep insights into the molecule's geometric structure, electronic properties, stability, and reactivity. The theoretical data derived from FMO and MEP analyses serve as a predictive foundation for understanding its potential biological activity and for designing future derivatives with enhanced properties. This methodology represents a best-practice standard for modern chemical and pharmaceutical research.

References

-

PubChem. N-(2-bromo-4-ethoxyphenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Energy level diagrams of HOMO and LUMO orbitals for compounds (a) B1 and (b) B2. Available from: [Link]

-

ResearchGate. (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. Available from: [Link]

-

National Center for Biotechnology Information. 2-Bromo-N-(4-bromophenyl)acetamide. PubMed Central. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. PubMed Central. Available from: [Link]

-

PubChem. 2-bromo-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]

-

Taylor & Francis Online. Synthesis, crystal structure, computational chemistry studies and Hirshfeld surface analysis of two Schiff bases. Available from: [Link]

-

National Center for Biotechnology Information. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PubMed Central. Available from: [Link]

-

AdooQ BioScience. N-(2-Bromo-4-nitrophenyl)acetamide. Available from: [Link]

-

ResearchGate. Presentation of the energy levels, HOMO–LUMO gap and orbital.... Available from: [Link]

-

ResearchGate. HOMO, HOMO−1, HOMO−2, HOMO−3 and LUMO, LUMO+1, LUMO+2, LUMO+3 surfaces of 3a. Available from: [Link]

-

ResearchGate. (PDF) 2-Bromo-N-(2-chlorophenyl)acetamide. Available from: [Link]

-

Wikipedia. HOMO and LUMO. Available from: [Link]

-

YouTube. HOMO-LUMO Predicts your electrophilic reactions-4 case studies. Available from: [Link]

-

National Center for Biotechnology Information. Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex. PubMed Central. Available from: [Link]

-

African Journal of Biomedical Research. Synthesis, Spectral And DFT Analysis Of 2-(5-Bromo-2-(Trifluoromethoxy) Phenyl)-5-(4-Nitrophenyl)-1,3,4-Oxadiazole. Available from: [Link]

-

National Center for Biotechnology Information. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. PubMed Central. Available from: [Link]

-

Amanote Research. (PDF) 2-Bromo-N-(4-Bromophenyl)acetamide - Acta. Available from: [Link]

Sources

- 1. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 34325-71-8 [m.chemicalbook.com]

- 3. 34325-71-8|this compound|BLD Pharm [bldpharm.com]

- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 5. 2-Bromo-N-(4-bromophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of 2-Bromo-N-(4-ethoxyphenyl)acetamide Derivatives

This guide provides an in-depth exploration of the methodologies and strategic considerations for screening the biological activities of 2-bromo-N-(4-ethoxyphenyl)acetamide and its derivatives. This class of compounds, characterized by a reactive bromoacetamide moiety and a substituted phenyl ring, holds significant promise in the discovery of novel therapeutic agents. Our focus is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the experimental workflows, from initial synthesis to targeted biological evaluation, including antimicrobial, antifungal, and anticancer activities.

The Rationale: Why Investigate this compound Derivatives?

The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, appearing in a variety of approved drugs. The introduction of a bromoacetyl group provides a reactive electrophilic site, capable of forming covalent bonds with nucleophilic residues in biological targets, potentially leading to irreversible inhibition. The 4-ethoxyphenyl substitution can influence the compound's pharmacokinetic properties, such as lipophilicity and metabolic stability, and may also play a role in target recognition.

The core hypothesis is that these derivatives can act as potent bioactive agents through multiple mechanisms. The bromoacetamide group can covalently modify key enzymes or proteins, while the overall structure contributes to the binding affinity and selectivity. This dual functionality makes them intriguing candidates for combating drug resistance and targeting challenging disease pathways.

Synthesis and Characterization: The Foundation of Biological Screening

A reliable and scalable synthetic route is paramount for any screening campaign. The synthesis of this compound derivatives typically involves the acylation of 4-ethoxyaniline with bromoacetyl bromide or a related activated bromoacetic acid species.[1][2]

Diagram 1: General Synthetic Pathway

Caption: A streamlined workflow for antimicrobial activity screening.

Antifungal Activity Screening: Combating Fungal Pathogens

Fungal infections, particularly those caused by resistant strains of Candida species, are a growing public health concern. [3]The evaluation of this compound derivatives for antifungal activity is therefore a crucial area of investigation.

Broth Microdilution for Antifungal Susceptibility Testing

Similar to antibacterial screening, the broth microdilution method is the gold standard for determining the antifungal activity of a compound. [4]This method is used to determine the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC).

Experimental Protocol: Antifungal Broth Microdilution

-

Fungal Strain Selection: A panel of clinically relevant fungal strains, such as Candida albicans, Candida glabrata, and Cryptococcus neoformans, should be used. [3][5]2. Inoculum Preparation: Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI guidelines). [4][6]3. Compound Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable growth medium (e.g., RPMI-1640). [6]4. Inoculation and Incubation: Add the fungal inoculum to each well and incubate the plate at 35°C for 24-48 hours. [7]5. MIC Determination: The MIC is the lowest concentration of the compound that causes a significant reduction in fungal growth (typically ≥50%) compared to the positive control. [7]6. MFC Determination: To determine the MFC, an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The MFC is the lowest concentration of the compound that results in no fungal growth on the subculture plate. [5] Table 1: Representative Antifungal Activity Data

| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |

| Derivative 1 | Candida albicans | 32 | 64 |

| Derivative 2 | Candida glabrata | 16 | 32 |

| Fluconazole | Candida albicans | 0.5 | >64 |

| Amphotericin B | Candida glabrata | 1 | 2 |

| Note: This is example data and does not represent actual experimental results. |

Anticancer Activity Screening: Targeting Malignant Cells

Phenylacetamide derivatives have demonstrated potential as anticancer agents. [8][9][10]The screening of this compound derivatives for cytotoxic activity against cancer cell lines is a key step in evaluating their potential as chemotherapeutic agents.

In Vitro Cytotoxicity Assays: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability. [11][12]This assay is a cornerstone of in vitro cytotoxicity testing. [11] Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Line Selection: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, PC3 for prostate cancer) should be used. [8][9][10]A non-cancerous cell line can be included to assess selectivity. [12]2. Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-